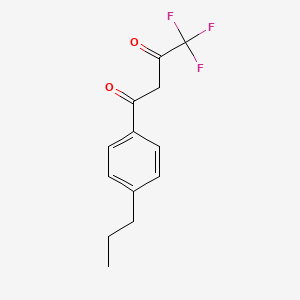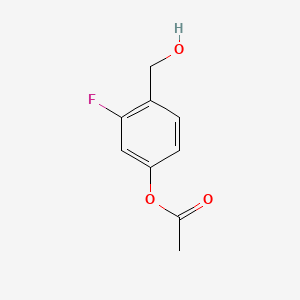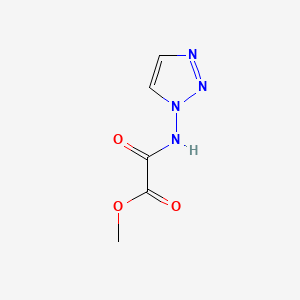
2-(Trifluoromethyl)quinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)quinoline-4-carbonitrile is a chemical compound with the molecular formula C11H5F3N2 . It has a molecular weight of 222.17 . This compound is used in scientific research and its unique structure enables diverse applications, from drug discovery to material synthesis.
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)quinoline-4-carbonitrile consists of a quinoline ring with a trifluoromethyl group at the 2-position and a carbonitrile group at the 4-position .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinoline-4-carbonitrile is a solid compound . It has a molecular weight of 222.17 .Wissenschaftliche Forschungsanwendungen
Antitumor Agents
2-(Trifluoromethyl)quinoline-4-carbonitrile: derivatives have been explored as potent antitumor agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, including PC3, K562, and HeLa. For instance, certain derivatives have shown higher anti-proliferative activity than combretastatin A-4, a known anticancer agent . The mechanism of action involves inhibition of microtubule polymerization, which is crucial for cell division. This makes them promising candidates for cancer therapy.
Microtubule Polymerization Inhibitory Activity
The derivatives of 2-(Trifluoromethyl)quinoline-4-carbonitrile have been designed to target microtubules, which are part of the cell’s cytoskeleton. By inhibiting microtubule polymerization, these compounds can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . This application is particularly relevant in the development of new chemotherapeutic drugs.
Tubulin Inhibitors
Research has indicated that certain 2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives act as tubulin inhibitors, similar to colchicine . Tubulin is a protein that forms microtubules. Inhibiting tubulin can lead to the disruption of the tubulin network within cells, particularly in HeLa cells, and induce apoptosis. This property is being investigated for its potential use in cancer treatment.
Synthesis of Organofluorine Compounds
Organofluorine compounds are of significant interest due to their unique properties and applications in medicinal chemistry2-(Trifluoromethyl)quinoline-4-carbonitrile serves as a precursor for the synthesis of various organofluorine compounds, which are important in drug research and development . The trifluoromethyl group in particular is known for its electron-withdrawing effects, which can induce desirable structural properties in pharmaceuticals.
Biological Activity Inducement
The introduction of a trifluoromethyl group into heterocyclic compounds like quinolines can induce a range of biological activities. These activities include antimalarial, antibacterial, antifungal, anti-inflammatory, and analgesic effects . This broad spectrum of potential applications makes 2-(Trifluoromethyl)quinoline-4-carbonitrile a valuable compound in the discovery of new therapeutic agents.
Development of Anticancer and Antimalarial Drugs
Functionalized quinoline compounds, such as camptothecin and cryptolepine, have demonstrated significant anticancer and antimalarial activities, respectively. The synthesis and optimization of 2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives could lead to the discovery of new drugs with similar or improved efficacy .
Material Science Applications
The unique properties of 2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives also extend to material sciences. Their structural characteristics can be utilized in the development of new materials with specific electronic or photonic properties, which could have industrial applications .
Agricultural Chemical Development
In agriculture, the development of new pesticides and herbicides often involves the synthesis of heterocyclic compounds with specific functional groups2-(Trifluoromethyl)quinoline-4-carbonitrile derivatives could be used to create new agricultural chemicals that offer improved safety and efficacy .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPAVLXWCPOQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719866 |
Source


|
| Record name | 2-(Trifluoromethyl)quinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18706-26-8 |
Source


|
| Record name | 2-(Trifluoromethyl)quinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

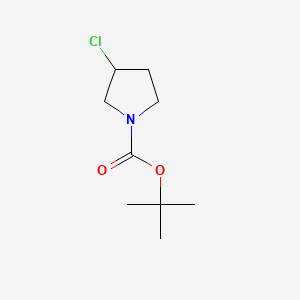

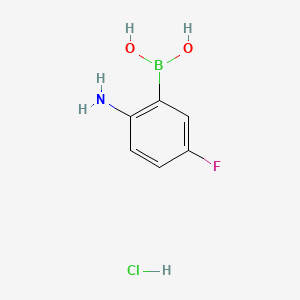


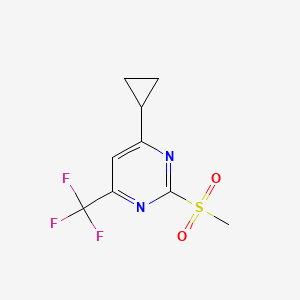
![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)
